N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide
Description
The compound N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a methyl linker to the sulfonamide moiety. Its structure combines a sulfonamide group (common in enzyme inhibitors and pharmaceuticals) with a tetrazole heterocycle, which is known for metabolic stability and bioactivity in agrochemicals . The 4-methoxybenzene sulfonamide moiety is structurally analogous to compounds like N-(4-Methoxyphenyl)benzenesulfonamide, which have been studied for their crystallographic properties and bioactivity . The ethoxyphenyl-tetrazole component is reminiscent of pesticidal agents such as etofenprox and flusilazole, which utilize ether and triazole groups for pesticidal activity .
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-3-26-15-6-4-13(5-7-15)22-17(19-20-21-22)12-18-27(23,24)16-10-8-14(25-2)9-11-16/h4-11,18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVRJLYDQMQKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxyphenyl and methoxybenzene sulfonamide groups through substitution reactions. Common reagents used in these reactions include sodium azide, ethyl iodide, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to modulate enzyme activity, receptor binding, and other cellular processes. The ethoxy and methoxy groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Comparisons with Analogous Compounds
Key Findings :
Structural Differences: The target compound’s tetrazole ring distinguishes it from triazole-based pesticides (e.g., bromuconazole, triadimefon) and indazole-containing sulfonamides . The sulfonamide group is absent in pesticidal analogs like etofenprox (ether-linked) but present in pharmaceutical sulfonamides (e.g., –8), suggesting dual applicability .
Biological Activity: Triazole derivatives (e.g., triadimefon) are widely used as fungicides due to their ability to inhibit cytochrome P450 enzymes . Sulfonamides (e.g., –8) are associated with antimicrobial and carbonic anhydrase inhibition activities. The ethoxyphenyl group in the target compound could enhance membrane permeability compared to simpler methoxyphenyl analogs .
Physicochemical Properties :
- The sulfonamide and tetrazole groups increase polarity , likely improving water solubility but reducing lipophilicity compared to halogenated triazoles (e.g., bromuconazole ) .
- Crystallographic data for related sulfonamides (–8) suggest stable hydrogen-bonding networks, which may influence the target compound’s solid-state stability .
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Overview of the Compound
Chemical Structure:
The compound contains a tetrazole ring, which is known for its stability and versatility in biological systems. The presence of the ethoxy and methoxy groups enhances its chemical properties and potential interactions with biological targets.
Molecular Formula: C_{16}H_{18}N_{4}O_{3}S
CAS Number: 946381-12-0
Synthesis Methods
The synthesis of this compound typically involves several steps:
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Formation of the Tetrazole Ring:
- React 4-ethoxyphenylhydrazine with sodium azide under acidic conditions.
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Substitution Reactions:
- Introduce the ethoxyphenyl and methoxybenzene sulfonamide groups through nucleophilic substitution reactions.
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Purification:
- Use chromatographic techniques to purify the final product.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation: The sulfonamide group can form hydrogen bonds with active site residues in enzymes, influencing their activity.
- Receptor Binding: The tetrazole ring can mimic other biologically active molecules, enhancing binding affinity to various receptors.
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings exhibit antimicrobial activity. For instance:
- In Vitro Studies: this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison with Penicillin (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 100 | 31 |
| Escherichia coli | 125 | 46 |
| Pseudomonas aeruginosa | 125 | 46 |
Case Studies
Several studies have highlighted the efficacy of tetrazole-containing compounds:
- Antibacterial Activity: A series of tetrazole derivatives were synthesized and screened for antimicrobial activity. The introduction of a 4-methoxyphenyl group significantly enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli .
- Pharmacological Investigations: Compounds similar in structure have been shown to possess anti-inflammatory and analgesic properties, suggesting potential therapeutic roles beyond antimicrobial effects .
Potential Applications
Given its biological activity, this compound may have applications in:
- Antibiotic Development: As a lead compound for new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drugs: Exploring its role in modulating inflammatory pathways could lead to novel treatments for inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide?
- Methodological Answer : The synthesis of this compound likely involves sequential functionalization of the tetrazole and sulfonamide moieties. Key steps include:
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Tetrazole ring formation : Cycloaddition of nitriles with sodium azide under acidic conditions (e.g., HCl in DMF) .
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Sulfonamide coupling : Reacting the tetrazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
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Critical parameters : Temperature control during cycloaddition (50–60°C) and stoichiometric precision for sulfonamide coupling.
Step Reagents/Conditions Purpose Reference Tetrazole formation NaN₃, HCl, DMF, 50–60°C Cycloaddition Sulfonamide coupling 4-Methoxybenzenesulfonyl chloride, Et₃N, DCM Functionalization Purification Ethyl acetate/hexane (3:7) Isolation
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and sulfonamide (δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How do the tetrazole and sulfonamide groups influence reactivity in catalytic or biological systems?
- Methodological Answer :
- Tetrazole : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Its aromaticity facilitates π-π stacking in enzyme binding pockets .
- Sulfonamide : Participates in hydrogen bonding with target proteins (e.g., carbonic anhydrase inhibitors). Reactivity can be tuned by modifying the methoxy group’s position .
- Experimental design : Perform competitive inhibition assays (e.g., fluorescence quenching) and molecular docking studies (using AutoDock Vina) to map interactions .
Q. What computational strategies predict the compound’s pharmacokinetic or electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., HOMO-LUMO gaps influencing redox behavior) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and CYP450 interactions .
- MD Simulations : GROMACS for stability analysis in aqueous solutions (e.g., RMSD plots over 100 ns) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response curves : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements .
- Control experiments : Test against known inhibitors (e.g., acetazolamide for carbonic anhydrase) to confirm assay validity .
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile variability in cell-line sensitivity .
Data-Driven Research Questions
Q. What experimental designs optimize reaction yields for scale-up synthesis?
- Methodological Answer : Use Design of Experiments (DoE) principles:
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Factors : Temperature, catalyst loading, solvent polarity.
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Response surface methodology (RSM) : Central composite design to identify optimal conditions .
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Case study : A 2³ factorial design reduced side products in sulfonamide coupling by 40% when using THF instead of DCM .
Factor Range Optimal Value Impact on Yield Temperature 40–80°C 60°C Maximizes cycloaddition efficiency Solvent DMF vs. THF THF Reduces byproduct formation Catalyst 1–5 mol% 3 mol% Balances cost and activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
